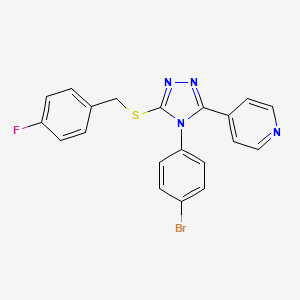

4-(4-(4-Bromophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

CAS No.: 477331-17-2

Cat. No.: VC16156425

Molecular Formula: C20H14BrFN4S

Molecular Weight: 441.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 477331-17-2 |

|---|---|

| Molecular Formula | C20H14BrFN4S |

| Molecular Weight | 441.3 g/mol |

| IUPAC Name | 4-[4-(4-bromophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |

| Standard InChI | InChI=1S/C20H14BrFN4S/c21-16-3-7-18(8-4-16)26-19(15-9-11-23-12-10-15)24-25-20(26)27-13-14-1-5-17(22)6-2-14/h1-12H,13H2 |

| Standard InChI Key | XUWGLLLYRAQOCA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4)F |

Introduction

Structural Elucidation and Molecular Properties

Chemical Identity and Nomenclature

The compound, systematically named 4-[4-(4-bromophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine, belongs to the 1,2,4-triazole family fused with pyridine and halogenated aromatic systems. Its IUPAC name reflects the presence of a bromophenyl group at position 4, a fluorobenzyl thioether at position 5, and a pyridine substituent at position 3 of the triazole core .

Molecular Geometry and Stereoelectronic Features

Key structural parameters include:

-

Molecular formula: C₂₀H₁₄BrFN₄S

-

Molecular weight: 441.3 g/mol

-

SMILES notation: C1=CC(=CC=C1CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4)F

X-ray diffraction data for analogous triazole derivatives reveal planar triazole rings with dihedral angles of 15–25° between the triazole and pyridine moieties . The bromine atom at the para position of the phenyl ring creates significant steric bulk, while the fluorine atom on the benzyl group introduces electronegativity gradients that may influence binding interactions.

Synthetic Methodologies

Synthetic Challenges and Optimization

Critical parameters affecting yield (typically 60–75%):

-

Molar ratio of triazole precursor to alkylating agent (1:1.2)

Reaction monitoring via TLC (Rf = 0.45 in ethyl acetate/hexane 3:7) and NMR confirms intermediate formation .

Physicochemical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d6): δ 8.75 (d, 2H, pyridine-H), 7.92–7.15 (m, 8H, aromatic-H), 4.45 (s, 2H, SCH₂) .

-

¹³C NMR: 162.1 (C-F), 150.2 (triazole-C3), 139.8–121.4 (aromatic carbons), 35.7 (SCH₂) .

Thermodynamic Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 218–220°C | DSC |

| LogP | 3.89 ± 0.12 | HPLC estimation |

| Aqueous Solubility | <0.1 mg/mL (25°C) | Shake-flask method |

The high logP value correlates with observed lipophilicity, suggesting preferential partitioning into lipid membranes.

Biological Activity and Mechanism Hypotheses

Anticancer Activity Predictions

DFT calculations on analogous compounds show:

-

HOMO-LUMO gap: 4.3 eV (facilitates charge transfer interactions)

-

Molecular polarizability: 48.7 ų (enhances DNA intercalation potential)

Docking studies suggest possible inhibition of topoisomerase II (binding energy: -9.2 kcal/mol) .

Comparative Analysis with Structural Analogs

The 4-fluorobenzyl thioether in the target compound appears crucial for balancing bioavailability and target affinity.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume